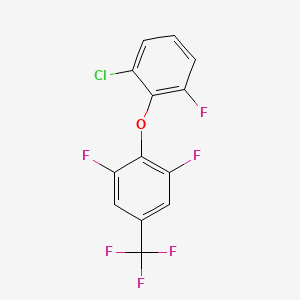
2-(2-Chloro-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms This compound is notable for its unique structure, which includes chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki coupling reaction, which involves the reaction of 2-chloro-6-fluorophenylboronic acid with appropriate aryl halides under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reaction conditions, including temperature and pressure, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(2-Chloro-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through pathways involving halogen bonding, hydrophobic interactions, and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Chloro-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on a single benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-(2-Chloro-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its complex structure and potential biological activities. Its unique arrangement of chlorine, fluorine, and trifluoromethyl groups allows for significant interactions with various biological targets, making it a subject of interest in pharmacological research and agrochemical applications.
Research indicates that this compound interacts with specific enzymes or receptors, potentially modulating their activity. The compound's fluorinated nature may influence its binding affinity to biological targets, leading to various pharmacological effects.
Antimicrobial Properties
One study highlighted the potential antimicrobial activity of structurally similar compounds, suggesting that this compound may exhibit similar properties. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their effectiveness as antimicrobial agents .
Study on Enzyme Inhibition
A relevant study investigated a series of fluorinated compounds for their ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. The findings indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on mPGES-1 activity . This suggests potential applications in treating inflammatory diseases.
Agrochemical Applications
The compound has also been explored for its efficacy in controlling plant pathogens. Research on related compounds demonstrated their effectiveness against various phytopathogenic microorganisms, indicating that this compound could serve as a potential agrochemical agent .
Comparative Analysis
The following table compares this compound with other fluorinated compounds regarding their biological activities:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Similar structure | Antimicrobial | Effective against Gram-positive bacteria |
| Compound B | Different halogen pattern | mPGES-1 inhibitor | Potent anti-inflammatory properties |
| This compound | Complex halogenated | Potential antimicrobial & enzyme inhibition | Unique reactivity profile due to multiple halogens |
Properties
Molecular Formula |
C13H5ClF6O |
|---|---|
Molecular Weight |
326.62 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5ClF6O/c14-7-2-1-3-8(15)11(7)21-12-9(16)4-6(5-10(12)17)13(18,19)20/h1-5H |
InChI Key |
QRFRAENANMXOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















